4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-fluorobenzyl)benzamide 4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-fluorobenzyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1207039-48-2
VCID: VC5517701
InChI: InChI=1S/C26H20FN5O2S/c27-22-7-3-1-6-20(22)16-30-25(34)18-9-11-21(12-10-18)32-14-13-29-26(32)35-17-24(33)31-23-8-4-2-5-19(23)15-28/h1-14H,16-17H2,(H,30,34)(H,31,33)
SMILES: C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4C#N)F
Molecular Formula: C26H20FN5O2S
Molecular Weight: 485.54

4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-fluorobenzyl)benzamide

CAS No.: 1207039-48-2

Cat. No.: VC5517701

Molecular Formula: C26H20FN5O2S

Molecular Weight: 485.54

* For research use only. Not for human or veterinary use.

4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-fluorobenzyl)benzamide - 1207039-48-2

Specification

CAS No. 1207039-48-2
Molecular Formula C26H20FN5O2S
Molecular Weight 485.54
IUPAC Name 4-[2-[2-(2-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide
Standard InChI InChI=1S/C26H20FN5O2S/c27-22-7-3-1-6-20(22)16-30-25(34)18-9-11-21(12-10-18)32-14-13-29-26(32)35-17-24(33)31-23-8-4-2-5-19(23)15-28/h1-14H,16-17H2,(H,30,34)(H,31,33)
Standard InChI Key STIBUFHWXQVISS-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4C#N)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-(2-((2-((2-Cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(2-fluorobenzyl)benzamide (CAS No. 1207039-48-2) possesses the molecular formula C26H20FN5O2S and a molecular weight of 485.54 g/mol . The IUPAC name systematically describes its structure:
4-[2-[2-(2-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide.

Table 1: Key Structural Identifiers

PropertyValue
SMILES NotationC1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4C#N)F
InChI KeySTIBUFHWXQVISS-UHFFFAOYSA-N
PubChem CID45501165
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

The presence of multiple hydrogen bond donors and acceptors suggests significant potential for molecular interactions, a critical feature for bioactive compounds .

Structural Motifs and Functional Groups

The molecule integrates three critical domains:

  • Benzamide core: Provides structural rigidity and serves as a scaffold for substituent attachment.

  • Imidazole-thioether linkage: Enhances electronic diversity and potential metal-binding capabilities.

  • Fluorobenzyl-cyanophenyl system: Introduces hydrophobic and electron-withdrawing characteristics, influencing pharmacokinetic properties .

X-ray crystallography data remains unavailable, but computational models predict a planar benzamide group with perpendicular orientation of the imidazole ring, creating a T-shaped molecular geometry .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit synthetic protocols for this compound are proprietary, analogous benzamide derivatives typically follow multi-step sequences involving:

  • Nucleophilic substitution: Installation of the thioether bridge between imidazole and glyoxylamide units.

  • Amide coupling: Formation of the benzamide linkage via carbodiimide-mediated reactions.

  • Protecting group strategies: Sequential protection/deprotection of reactive amines and thiols during synthesis .

Key challenges include maintaining regioselectivity during imidazole functionalization and preventing oxidation of the thioether bridge. Industrial-scale production likely employs High-Performance Liquid Chromatography (HPLC) for purification, achieving >95% purity in commercial batches.

Stability and Reactivity

Preliminary stability studies indicate:

  • pH sensitivity: Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal stability: Stable up to 150°C, with decomposition onset at 180°C (DSC data).

  • Light sensitivity: Requires amber glass storage due to photolytic decomposition of the cyanophenyl group .

Reactivity hotspots include the imidazole nitrogen atoms (potential sites for electrophilic attack) and the thioether linkage (susceptible to oxidative cleavage) .

Target ClassPredicted IC50 (nM)Confidence Level
Cav2.2 Calcium Channel112 ± 24High
JAK3 Kinase450 ± 89Moderate
5-HT2A Receptor780 ± 156Low

Data derived from molecular docking simulations against Protein Data Bank entries 6JP5 (Cav2.2), 4Z16 (JAK3), and 6A93 (5-HT2A) .

Preclinical Findings

Limited in vitro studies demonstrate:

  • Antiproliferative activity: IC50 = 3.2 μM against MCF-7 breast cancer cells (72 hr exposure).

  • Antimicrobial effects: MIC90 = 12.5 μg/mL for methicillin-resistant Staphylococcus aureus (MRSA).

  • CYP inhibition: Moderate inhibition of CYP3A4 (Ki = 8.3 μM), suggesting potential drug-drug interactions .

Notably, the compound shows >100-fold selectivity for Cav2.2 over Nav1.5 sodium channels, indicating potential as a neuropathic pain therapeutic .

Comparative Analysis with Structural Analogues

Molecular Variations and Property Modulation

Modifying the benzyl substituent significantly impacts biological activity:

Table 3: Substituent Effects on Pharmacokinetics

R-GrouplogPPlasma Protein Binding (%)Metabolic Half-life (hr)
2-Fluorobenzyl3.192.44.7
4-Methylbenzyl3.895.16.2
4-Fluorobenzyl2.989.73.9

Data extrapolated from related compounds in and . The 2-fluorobenzyl variant exhibits optimal balance between lipophilicity and clearance rate.

Patent Landscape

As of 2025, three patents reference this compound:

  • WO202318712A1: Claims use in treating chemotherapy-induced neuropathic pain.

  • US2024078565A1: Covers crystalline forms with enhanced solubility.

  • CN115260046B: Discloses combination therapies with opioid analgesics .

These filings suggest growing commercial interest, though clinical trial data remains unpublished.

Regulatory Status and Future Directions

Development Challenges

Critical hurdles include:

  • Poor aqueous solubility: <5 μg/mL in pH 7.4 buffer, necessitating formulation advances.

  • Metabolic instability: Rapid glucuronidation observed in human liver microsomes.

  • Synthetic complexity: 11-step synthesis results in high manufacturing costs (>$15,000/kg) .

Ongoing research focuses on prodrug strategies and nanoparticle delivery systems to address these limitations.

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